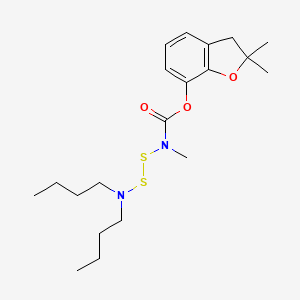![molecular formula C22H30N5O5P B13413877 N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide is a complex organic compound with a molecular formula of C34H52N10O17P2 This compound is characterized by its intricate structure, which includes a purine base linked to a benzamide group through a phosphorylated propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide involves multiple steps, starting with the preparation of the purine base and the benzamide group. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Phosphorylation: The propyl chain is phosphorylated using di(propan-2-yloxy)phosphoryl chloride under controlled conditions to ensure the correct stereochemistry.
Coupling Reaction: The phosphorylated propyl chain is then coupled with the purine base using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Benzamide: The benzamide group is synthesized separately and then attached to the purine base through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or purine derivatives.
科学研究应用
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular signaling pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to modulation of their activity. This can result in inhibition or activation of biochemical pathways, depending on the nature of the target.
相似化合物的比较
Similar Compounds
- N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]acetamide
- N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]formamide
Uniqueness
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide is unique due to its specific structural features, such as the benzamide group and the phosphorylated propyl chain. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C22H30N5O5P |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C22H30N5O5P/c1-15(2)31-33(29,32-16(3)4)14-30-17(5)11-27-13-25-19-20(23-12-24-21(19)27)26-22(28)18-9-7-6-8-10-18/h6-10,12-13,15-17H,11,14H2,1-5H3,(H,23,24,26,28)/t17-/m1/s1 |
InChI 键 |
YNYPHDPOKHGRSR-QGZVFWFLSA-N |
手性 SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OCP(=O)(OC(C)C)OC(C)C |
规范 SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


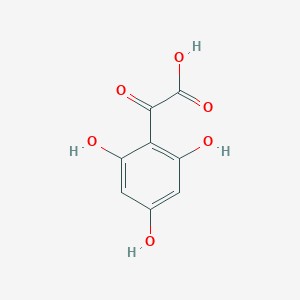
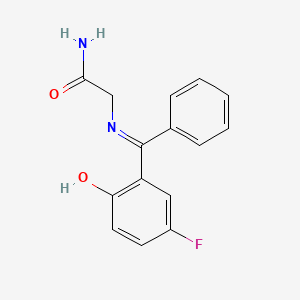
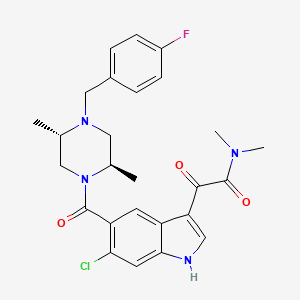
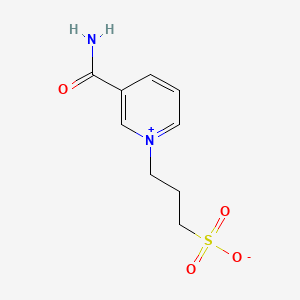
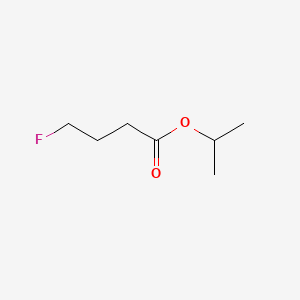
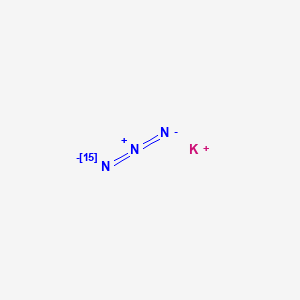
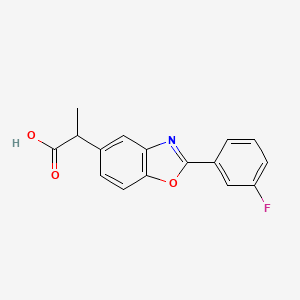
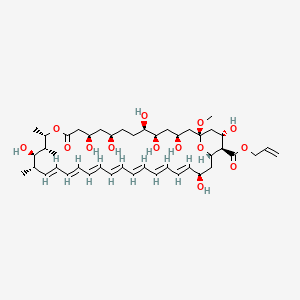
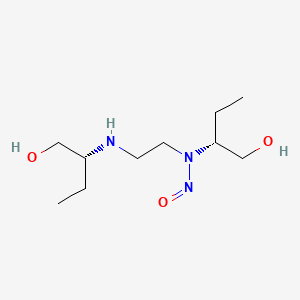
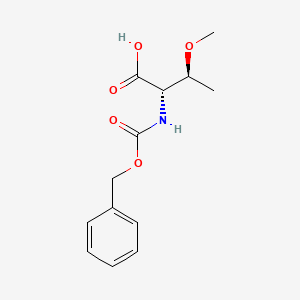

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
